![molecular formula C19H15Cl2N3O3 B2621479 N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 921517-34-2](/img/structure/B2621479.png)
N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
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Description
N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15Cl2N3O3 and its molecular weight is 404.25. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity Against Cancer Cell Lines
The benzimidazole ring system has been a subject of intense research due to its pharmacological and biological activities . In this context, let’s examine the antiproliferative potential of our compound against several cancer cell lines:
Methodology: The antiproliferative activity was assessed using the MTT assay against the following cancer cell lines:
Molecular Docking Studies
To understand the antiproliferative effects further, molecular docking studies were conducted against specific proteins. The docking scores aligned well with the antiproliferative activity results.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-14-9-12(20)7-8-13(14)21/h3-10H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWKTJDGPGQHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.